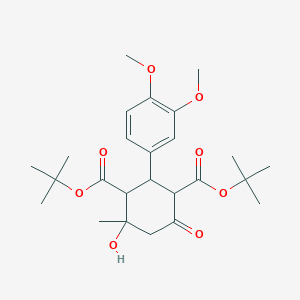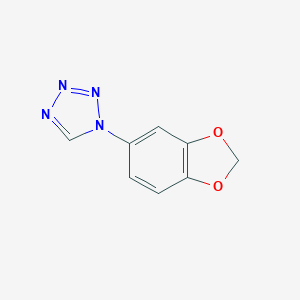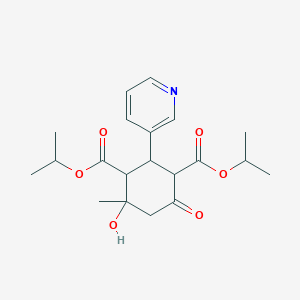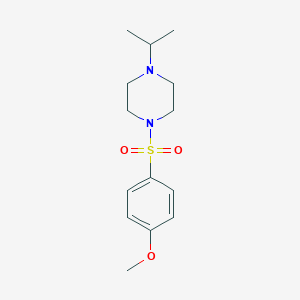
1-(2-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione, also known as Ro 31-8220, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of bisindolylmaleimides and is known for its inhibitory effects on protein kinase C (PKC) enzymes.
Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics in a complex biological system. The molecular weight and formula of this compound suggest its utility in labeling or modifying proteins to study their behavior under different physiological conditions .
Chromatography and Mass Spectrometry
In analytical chemistry, particularly in chromatography and mass spectrometry, this compound can be used as a standard or reagent. Its unique structure allows it to be a potential candidate for calibration curves in quantitative analysis, helping to identify and quantify other compounds within a sample .
Advanced Battery Science
The electrochemical properties of indole derivatives make them suitable for research in advanced battery science. They could be used in the development of organic electrolytes or as part of the cathode material in novel battery designs .
Biological Activity Screening
Indole derivatives, including this compound, are known for their wide range of biological activities. They can be used in high-throughput screening to identify potential therapeutic agents with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Medicinal Chemistry
In medicinal chemistry, this compound’s indole core is valuable due to its presence in many pharmacologically active molecules. It can be used as a scaffold for synthesizing new drug candidates, exploring the effects of various substitutions on biological activity and pharmacokinetics .
Organic Synthesis
The compound’s structure is conducive to various organic synthesis reactions, such as N-alkylation. It can serve as a precursor or intermediate in the synthesis of more complex organic molecules, which can have applications across different fields of chemistry .
Thermodynamic Property Research
Researchers can use this compound to study thermodynamic properties such as phase transitions, solubility, and reaction kinetics. Its well-defined structure and stability under different conditions make it an excellent candidate for such studies .
Mass Spectrometry Development
In the development of mass spectrometry techniques, this compound can be used to test and refine methods of ionization and fragmentation. Its predictable fragmentation pattern can help in the calibration of mass spectrometers and the development of new analytical methods .
Eigenschaften
IUPAC Name |
5-methyl-1-[(2-propan-2-yloxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12(2)23-17-7-5-4-6-14(17)11-20-16-9-8-13(3)10-15(16)18(21)19(20)22/h4-10,12H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFMCQDQLZJKLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-isopropoxybenzyl)-5-methyl-1H-indole-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,7,7-tetramethyl-N-(2-methylphenyl)tetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide](/img/structure/B367073.png)
![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)

![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)
![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)
![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)
![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)